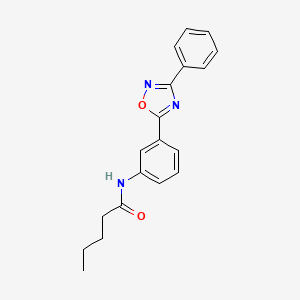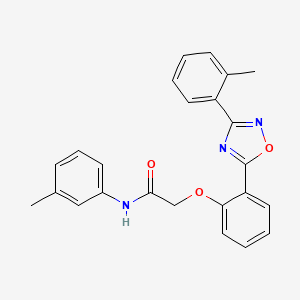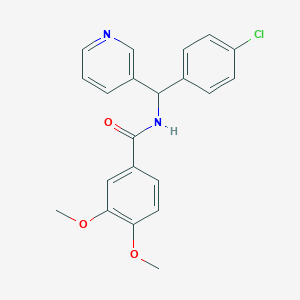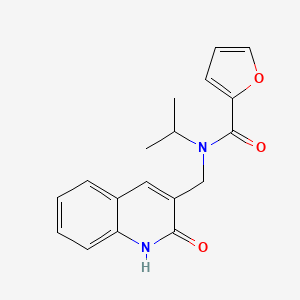
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is used in various applications, including drug discovery, biochemical research, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound binds to the catalytic domain of PARP and prevents its activity. The inhibition of PARP can also lead to the activation of alternative DNA repair pathways, such as homologous recombination, which can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide depend on the specific application. In cancer therapy, this compound can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In imaging applications, this compound can be used as a fluorescent probe to visualize live cells and tissues. The toxicity of this compound is relatively low, and it has been found to be well tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potency as a PARP inhibitor, its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and its usefulness as a fluorescent probe for imaging. The limitations of using this compound include its moderate yield in the synthesis, its relatively low toxicity, and its specificity for PARP inhibition, which may limit its use in other applications.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in scientific research. One direction is to study its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore its use in other applications, such as DNA repair or neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction between 2-hydroxy-3-(m-tolyl)benzaldehyde and 2-chloromethylquinoline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the final product. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been used in various scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer therapy, as they can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used as a fluorescent probe for imaging of live cells and tissues.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-7-6-9-19(13-16)27(24(29)20-10-3-4-11-21(20)25)15-18-14-17-8-2-5-12-22(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCRJJZNKMGHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
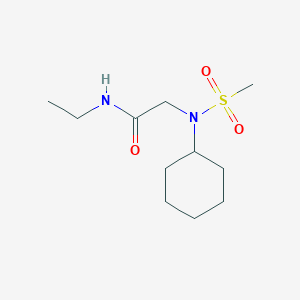
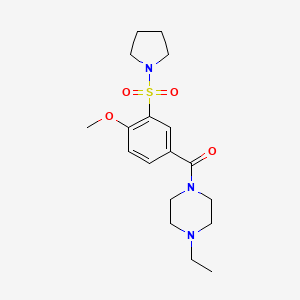
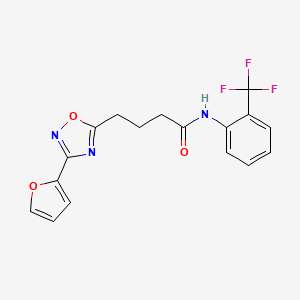
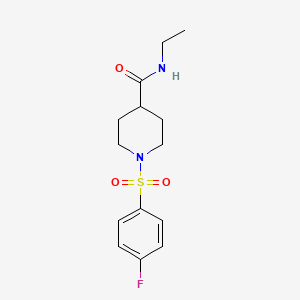
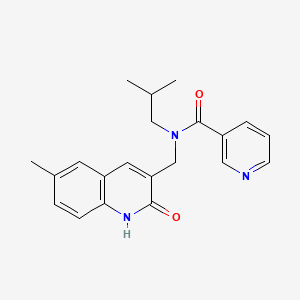
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
